

Application Notes and Protocols: In Vitro Notch Inhibition Assay for Nirogacestat Hydrobromide

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Compound of Interest

Compound Name: *Nirogacestat Hydrobromide*

Cat. No.: *B560326*

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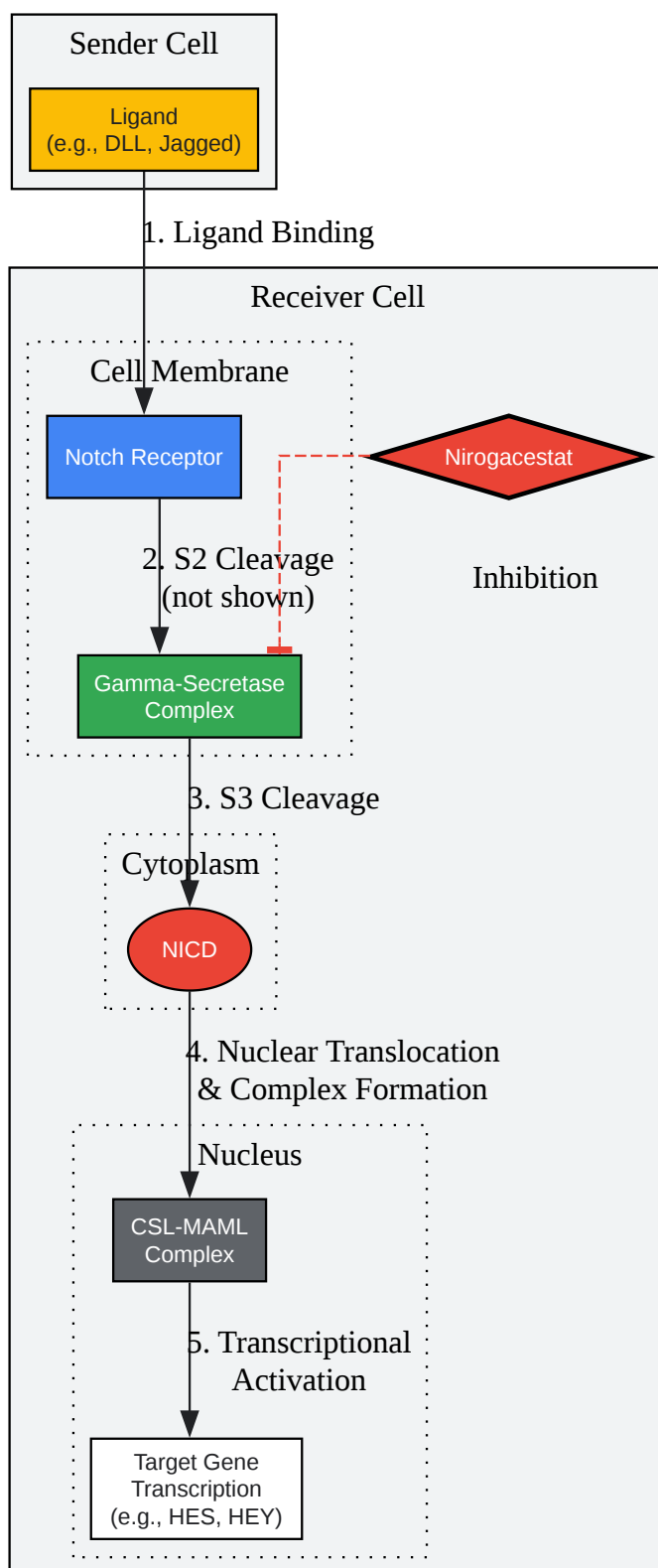
For Researchers, Scientists, and Drug Development Professionals

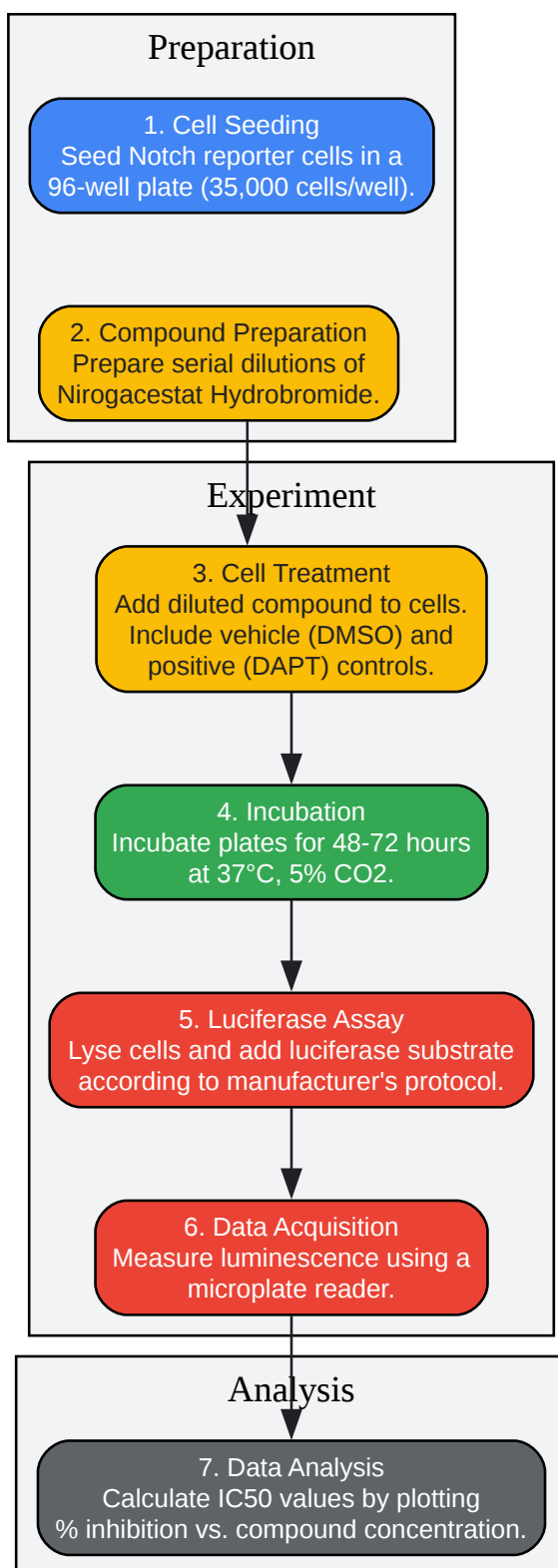
Introduction

Nirogacestat (PF-03084014) is a reversible, non-competitive, and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] The dysregulation of the Notch signaling pathway is implicated in various cancers, making it a crucial target for therapeutic intervention.[2] Nirogacestat blocks the proteolytic activation of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[3][4] This mechanism underlies its antitumor activity.[5] These application notes provide a detailed protocol for an in vitro luciferase reporter assay to measure the inhibitory activity of **Nirogacestat hydrobromide** on the Notch signaling pathway.

Mechanism of Action

The Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a "sender" cell to a Notch receptor on a "receiver" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the gamma-secretase complex, which releases the NICD into the cytoplasm. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and apoptosis.[6][7] Nirogacestat inhibits the gamma-secretase-mediated cleavage, thus blocking the entire downstream signaling cascade.[6]





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